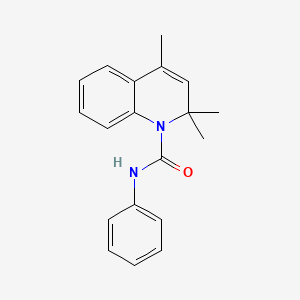

2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide

Description

2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a quinoline core substituted with trimethyl and phenyl groups, as well as a carboxamide functional group.

Properties

CAS No. |

102081-10-7 |

|---|---|

Molecular Formula |

C19H20N2O |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

2,2,4-trimethyl-N-phenylquinoline-1-carboxamide |

InChI |

InChI=1S/C19H20N2O/c1-14-13-19(2,3)21(17-12-8-7-11-16(14)17)18(22)20-15-9-5-4-6-10-15/h4-13H,1-3H3,(H,20,22) |

InChI Key |

SJEZBQBUPQBCQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(N(C2=CC=CC=C12)C(=O)NC3=CC=CC=C3)(C)C |

solubility |

7.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide typically involves the condensation of aniline with acetone, followed by cyclization and functional group modifications. One common method involves the use of metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 as a catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of heterogeneous catalysts, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid, can enhance the efficiency and yield of the synthesis . Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. It has been investigated as a potential histone deacetylase (HDAC) inhibitor, which plays a critical role in cancer progression. HDAC inhibitors are known to induce apoptosis in cancer cells and have been developed as therapeutic agents for various malignancies.

Case Study: HDAC Inhibition

In a study published in 2022, derivatives of 2-phenylquinoline-4-carboxylic acid, including 2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide, were synthesized and evaluated for their HDAC inhibitory activity. The lead compound exhibited a significant increase in apoptosis in K562 cells, demonstrating its potential as an anticancer agent. The results indicated that the compound could promote apoptosis effectively at varying concentrations (1 μM to 4 μM), with the highest concentration leading to an apoptotic rate increase from 1.14% to 27.92% .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. Its structure allows it to interact with bacterial enzymes and cellular processes, leading to inhibition of growth.

Case Study: Antimicrobial Screening

A series of quinoline derivatives were screened for antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds derived from this compound exhibited significant antimicrobial effects, with some derivatives showing minimal inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis .

Antimalarial Activity

The compound has also been explored for its antimalarial properties. Quinoline derivatives are well-known for their efficacy against malaria parasites.

Case Study: Antimalarial Efficacy

Research indicated that certain quinoline-4-carboxamide derivatives demonstrated moderate potency against Plasmodium falciparum, with some compounds progressing to preclinical development due to their favorable pharmacokinetic profiles and mechanisms of action involving the inhibition of translation elongation factor 2 (PfEF2) . This highlights the potential of this compound in combating malaria.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and modifications of this compound is crucial for enhancing its biological activity.

Synthesis Overview

The synthesis typically involves multi-step reactions starting from readily available precursors. The introduction of various substituents can significantly affect the biological activity of the resulting compounds .

Summary of Applications

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can modulate the activity of specific enzymes, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

2,2,4-trimethyl-1,2-dihydroquinoline: Known for its antioxidant properties and used in rubber technologies.

N-phenylquinoline-1-carboxamide: Shares structural similarities but lacks the trimethyl substitution, leading to different chemical and biological properties.

Uniqueness

2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both trimethyl and phenyl groups, along with the carboxamide functionality, makes it a versatile compound for various applications in research and industry.

Biological Activity

2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide is a derivative of quinoline known for its diverse biological activities. This compound has been the subject of various studies focusing on its pharmacological properties, particularly its antibacterial and antiproliferative effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and findings from relevant research.

Antibacterial Activity

Research has demonstrated that quinoline derivatives exhibit significant antibacterial properties. A series of studies evaluated the antibacterial activity of 2-phenylquinoline-4-carboxamide derivatives against various bacterial strains.

Key Findings

- Compounds were tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.

- Among the synthesized compounds, certain derivatives showed promising results:

Data Table: Antibacterial Activity

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against MRSA |

|---|---|---|---|

| Compound 5a | High | Moderate | Low |

| Compound 5b | Moderate | Low | Moderate |

Antiproliferative Activity

The antiproliferative effects of this compound have been investigated in various cancer cell lines.

Research Insights

- A study on a series of quinoline derivatives revealed that some compounds exhibited potent cytotoxic activity against cancer cell lines including HeLa, SK-OV-3, and HCT116.

- Compound 7b displayed IC50 values of 0.5 μM against SK-OV-3 and 0.2 μM against HCT116, indicating strong antiproliferative properties .

Data Table: Antiproliferative Activity

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 7b | SK-OV-3 | 0.5 |

| Compound 7b | HCT116 | 0.2 |

The mechanism by which these compounds exert their biological effects often involves interaction with cellular targets such as tubulin polymerization.

Molecular Docking Studies

Molecular docking analyses have suggested that certain quinoline derivatives bind effectively to the colchicine binding site on tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase . This mechanism underlies their potential as anticancer agents.

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives in preclinical models:

- Antimalarial Activity : A related compound demonstrated potent antimalarial effects against Plasmodium falciparum, with an EC50 value as low as 1 nM in vitro and effective oral bioavailability in vivo .

- Antimycobacterial Activity : Other studies have shown that quinoline derivatives possess significant activity against mycobacterial strains, outperforming standard treatments like isoniazid .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. A typical protocol involves reacting 2,2,4-trimethylquinoline-1(2H)-carboxylic acid (1 mol) with aniline derivatives (1.5 mol) using hexafluorophosphate benzotriazole tetramethyl uranium (HBTU, 1.1 mol) as a coupling agent and triethylamine (TEA) as a base. The reaction is carried out in anhydrous DMF at 0°C for 1 hour, followed by stirring at room temperature for 12 hours. Purification is achieved via column chromatography using ethyl acetate/hexane gradients .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization includes:

- Melting Point : Determined via capillary tube method.

- NMR Spectroscopy : H and C NMR in CDCl or DMSO-d to confirm substituent positions and regioselectivity.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.

Example data from analogous quinoline-carboxamides:

| Property | Value (Example) |

|---|---|

| Melting Point | 180–182°C |

| H NMR (δ) | 1.45 (s, 6H, CH), 2.10 (s, 3H, CH), 7.20–7.80 (m, Ar-H) |

| . |

Q. What initial biological assays are used to assess its activity?

- Methodological Answer :

- Antimicrobial Screening : Disk diffusion assay on Mueller Hinton agar against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition are measured after 24 hours.

- Minimum Inhibitory Concentration (MIC) : Determined via microbroth dilution in 96-well plates, with bacterial growth monitored spectrophotometrically at 600 nm. MIC is defined as the lowest concentration showing ≥80% inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield or regioselectivity?

- Methodological Answer :

- Catalyst Screening : Test alternatives to HBTU, such as EDC/HOBt or DCC, to reduce side reactions.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane (DCM) for solubility and reactivity.

- Temperature Control : Evaluate microwave-assisted synthesis at 80–100°C for reduced reaction time.

Example optimization results for similar compounds:

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| HBTU | DMF | 65 |

| EDC/HOBt | DCM | 72 |

| . |

Q. How are structural contradictions resolved between spectral data and computational models?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., methyl group positions) via single-crystal analysis.

- DFT Calculations : Compare experimental H NMR chemical shifts with density functional theory (DFT)-predicted values (B3LYP/6-31G* basis set). Discrepancies >0.2 ppm may indicate conformational flexibility.

- 2D NMR : Use NOESY or COSY to confirm spatial proximity of methyl groups and aromatic protons .

Q. What advanced pharmacological mechanisms are explored for this compound?

- Methodological Answer :

- Kinase Inhibition Assays : Screen against LIMK or ROCK kinases using ATP-competitive ELISA. IC values are calculated via dose-response curves (e.g., 0.1–100 µM).

- Apoptosis Studies : Treat cancer cell lines (e.g., HeLa) and measure caspase-3/7 activation via fluorogenic substrates.

- Molecular Docking : Simulate binding to kinase active sites (e.g., PDB ID: 3D83) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol .

Data Contradiction Analysis

Q. How are discrepancies in reported biological activities addressed?

- Methodological Answer :

- Strain-Specific Variability : Re-test antimicrobial activity across clinical isolates to account for resistance profiles.

- Solubility Adjustments : Use DMSO stock solutions ≤1% (v/v) to avoid solvent toxicity artifacts.

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.